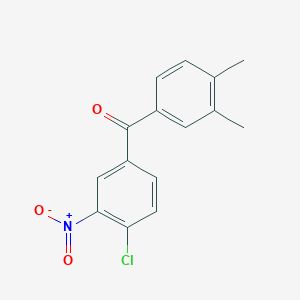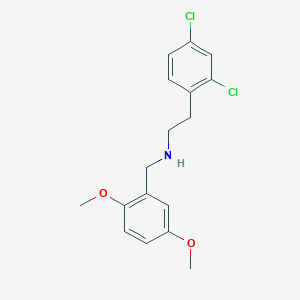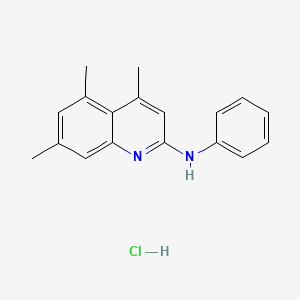
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone, also known as CNPDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CNPDM is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform.
作用机制
The mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules such as proteins and nucleic acids. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to bind to proteins such as bovine serum albumin and lysozyme, indicating that it may have potential as a protein probe.
Biochemical and Physiological Effects:
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating that it may have potential as an anti-cholinesterase agent. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is relatively easy to synthesize and has a high degree of stability, making it a useful tool for a wide range of research applications. However, one limitation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone. One promising area of research is in the development of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone-based fluorescent probes for use in live-cell imaging. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to identify its potential applications in various fields such as medicine and biotechnology. Finally, research is needed to explore the potential toxicity of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to develop strategies for minimizing its negative effects.
合成方法
The synthesis of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone.
科学研究应用
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is in the development of fluorescent probes for imaging biological systems. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
属性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPJNKKSAWRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)
![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)
![10-acetyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090328.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5090342.png)
![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)

